molecular formula C10H8FLiN2O2 B2880014 Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-18-2

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2880014
CAS RN: 2197057-18-2
M. Wt: 214.12
InChI Key: MOVWSQQCIZOPBH-UHFFFAOYSA-M
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Description

“Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C10H8FLiN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives have been synthesized in various ways. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is based on the imidazole ring, which is a key component of functional molecules used in a variety of everyday applications . The structure of similar 1H-benzo[d]imidazole derivatives has been determined, with an identical system of hydrogen bonds observed .

Scientific Research Applications

Antibacterial Applications

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate derivatives have been studied for their antibacterial properties. The imidazole ring is a crucial component in many drugs with antibacterial efficacy. The fluorine atom’s presence on the imidazole ring can enhance the compound’s ability to penetrate bacterial cell walls, thereby increasing its antibacterial activity .

Antimycobacterial Activity

This compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. The synthesis of related imidazole derivatives and their subsequent testing for antimycobacterial activity highlight the potential of such compounds in treating tuberculosis, a significant global health concern .

Anti-inflammatory Properties

Imidazole derivatives, including Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate, are known to exhibit anti-inflammatory properties. This makes them valuable in the development of new anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .

Antitumor and Anticancer Research

The structural motif of imidazole is common in compounds with antitumor properties. Research into Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate could lead to the development of novel anticancer drugs, especially considering the compound’s potential to interact with various biological targets involved in cancer progression .

Antidiabetic Potential

Imidazole derivatives have shown promise in antidiabetic drug research. The modification of the imidazole core structure, such as the addition of a fluorine atom, can influence the compound’s interaction with biological targets related to diabetes, offering a pathway for new antidiabetic therapies .

Antiviral Applications

The imidazole ring is a component of several antiviral drugs. The unique structure of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate may contribute to the discovery of new antiviral agents, particularly those that require specific interactions with viral proteins or nucleic acids .

Future Directions

The future directions for “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs .

properties

IUPAC Name

lithium;1-ethyl-5-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2.Li/c1-2-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWSQQCIZOPBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

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